molecular formula C10H15F3N2O2 B13559151 Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B13559151
M. Wt: 252.23 g/mol
InChI Key: OKDZKTHKXHTPFM-UHFFFAOYSA-N
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Description

Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a bicyclic pyrrolo-pyrrole derivative characterized by a fused octahydropyrrolo[3,4-c]pyrrole core. The compound features an ethyl ester group at the 3a-position and a trifluoromethyl (-CF₃) substituent at the 6a-position. The stereochemistry (3as,6as) indicates a specific spatial arrangement of the fused bicyclic system. The trifluoromethyl group imparts distinct electronic and steric properties, influencing reactivity, solubility, and stability compared to non-fluorinated analogs .

Properties

IUPAC Name

ethyl 3a-(trifluoromethyl)-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole-6a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O2/c1-2-17-7(16)8-3-14-5-9(8,6-15-4-8)10(11,12)13/h14-15H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDZKTHKXHTPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1(CNC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) and trifluoroethanol (TFE) under microwave conditions . The reactions often require specific catalysts and solvents to achieve the desired transformations.

Major Products Formed

Scientific Research Applications

Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it effective in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four structurally related pyrrolo-pyrrole derivatives, focusing on substituents, synthetic methods, and physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Substituents (Position) Functional Groups Present
Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate Octahydropyrrolo[3,4-c]pyrrole - Ethyl ester (3a), -CF₃ (6a) Ester, Trifluoromethyl
tert-Butyl (3aS,6aR)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate Octahydropyrrolo[3,4-c]pyrrole - tert-Butyl ester (2), -CH₃ (3a, 6a) Ester, Methyl
Ethyl 1-(3-cyanopyrrol-2-yl)-2-methyl-5-(3-nitrophenyl)pyrrole-3-carboxylate (6a-c) Monocyclic pyrrole - Ethyl ester (3), -CN (pyrrole-2), -NO₂ (phenyl-3), -CH₃ (pyrrole-2) Ester, Nitro, Cyano, Methyl
Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) Monocyclic pyrrole - Ethyl ester (3), -NH₂ (phenyl-3), -CN (pyrrole-3), -CH₃ (pyrrole-2,4), -Ph (pyrrole-5) Ester, Amino, Cyano, Methyl, Phenyl

Key Observations:

Core Structure: The target compound and the tert-butyl analog share a bicyclic octahydropyrrolo[3,4-c]pyrrole core, while compounds 6a-c and 7c are monocyclic pyrroles. Bicyclic systems exhibit enhanced conformational rigidity compared to monocyclic analogs, affecting solubility and binding properties .

Substituent Effects: The -CF₃ group in the target compound is electron-withdrawing, increasing electrophilicity at adjacent positions compared to the -CH₃ group in the tert-butyl analog . Nitro (-NO₂) and amino (-NH₂) groups in 6a-c and 7c introduce redox-active moieties, whereas the target compound’s -CF₃ group enhances metabolic stability .

Table 2: Analytical Data Comparison

Compound Name Molecular Formula MS (m/z) [M+] Notable NMR Shifts (ppm) Elemental Analysis (C/H/N)
This compound C₁₄H₁₉F₃N₂O₂ (est.) Not reported Expected downfield shifts for -CF₃ (~70–80 ppm in ¹³C) Not reported
tert-Butyl analog C₁₆H₂₈N₂O₂ Not reported Methyl groups: ~20–25 ppm (¹³C) Calcd: C, 68.71; H, 4.88; N, 12.33
Compound 6a-c C₂₆H₂₂N₄O₄ 454 147.87 (s, aromatic C), 163.88 (s, ester C=O) Found: C, 68.84; H, 4.86; N, 12.37
Compound 7c C₂₆H₂₄N₄O₂ 362 148.70 (s, aromatic C), 164.12 (s, ester C=O) Found: C, 73.27; H, 5.68; N, 13.25

Key Observations:

Mass Spectrometry: Compound 6a-c (m/z 454) has a higher molecular weight due to the nitro and cyano substituents, while 7c (m/z 362) is lighter despite its phenyl group .

NMR Trends : The tert-butyl analog’s methyl groups resonate at ~20–25 ppm (¹³C), whereas the target compound’s -CF₃ group would likely cause distinct ¹⁹F or ¹³C shifts (~70–80 ppm for adjacent carbons) .

Key Observations:

Trifluoromethyl Incorporation: The target compound’s synthesis likely requires specialized reagents (e.g., trifluoromethylation agents), whereas nitro/amino groups in 6a-c and 7c are introduced via straightforward nitration or diazotization .

Purification : Column chromatography (CH₂Cl₂) is preferred for polar intermediates, while recrystallization suffices for less complex analogs .

Biological Activity

Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound characterized by its complex chemical structure and the presence of a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapy.

  • Molecular Formula : C12H16F3N2O2
  • Molecular Weight : 288.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, potentially influencing cellular pathways involved in cancer proliferation and viral infections.

Biological Activity Summary

  • Anticancer Activity :
    • Cell Proliferation Inhibition : Studies have shown that derivatives of pyrrole compounds exhibit significant cytotoxic effects against several cancer cell lines, including leiomyosarcoma and osteosarcoma. The mechanism involves the inhibition of tubulin polymerization and induction of G2/M cell-cycle arrest, leading to apoptosis in tumor cells .
    • Case Study : Ethyl-2-amino-pyrrole-3-carboxylates demonstrated potent anticancer properties by disrupting microtubule dynamics, which is critical for cancer cell division .
  • Antiviral Activity :
    • CCR5 Antagonism : Compounds related to octahydropyrrolo[3,4-c]pyrroles have been identified as potential CCR5 antagonists, which are useful for treating HIV infections. These compounds inhibit viral entry by blocking the CCR5 receptor .

Data Tables

Biological ActivityTargetMechanismReference
AnticancerVarious cancer cell linesInhibition of tubulin polymerization; G2/M arrest
AntiviralCCR5 receptorCCR5 antagonism

Research Findings

  • Cytotoxic Effects : Compounds structurally similar to this compound have demonstrated effective growth inhibition in vitro across multiple cancer types. The growth-inhibitory effects were found to be dose-dependent and time-dependent .
  • Mechanistic Insights : The molecular interactions leading to G2/M phase arrest suggest that these compounds may serve as a scaffold for developing novel chemotherapeutic agents aimed at overcoming resistance seen with traditional microtubule-targeting drugs .

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